1-(2-Methoxyethyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with 2-methoxyethyl chloride, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2-Methoxyethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methoxyethyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Methoxyethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(2-Hydroxyethyl)piperidine-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
1-(2-Ethyl)piperidine-4-carboxylic acid: The absence of the methoxy group can lead to differences in biological activity and chemical reactivity.
1-(2-Methoxyethyl)piperidine-4-carboxamide: The carboxamide derivative may have different pharmacokinetic properties compared to the carboxylic acid
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRGJHKHDNEQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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